molecular formula C8H8O2S B8779759 3-Mercapto-2-methylbenzoic acid CAS No. 188700-62-1

3-Mercapto-2-methylbenzoic acid

Cat. No. B8779759
Key on ui cas rn: 188700-62-1
M. Wt: 168.21 g/mol
InChI Key: SLCSFMNQHPVVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08012956B2

Procedure details

A mixture of 3-mercapto-2-methylbenzoic acid (180 mg, 1.05 mmol), cesium carbonate (690 mg, 2.1 mmol) and iodomethane (132 L1, 2.10 mmol) in dimethylformamide (3 mL) was stirred at room temperature for 2 hours. The mixture was diluted with ethyl acetate then washed with 5% aqueous lithium chloride, 1N aqueous sodium hydroxide, and brine then dried over anhydrous sodium sulfate. Filtration and concentration afforded 138 mg, 0.62 mmol (58%) of methyl 2-methyl-3-(methylthio)benzoate. 1H NMR (400 MHz, CDCl3): 7.58 (d, 1H), 7.41 (d, 1H), 7.21-7.16 (m, 1H), 4.09 (s, 3H), 2.83 (s, 3H), 2.58 (s, 3H). MS (EI) for C10H12SO2: 197 (MH+).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].[C:12](=O)([O-])[O-].[Cs+].[Cs+].IC.CN(C)[CH:22]=[O:23]>C(OCC)(=O)C>[CH3:11][C:3]1[C:2]([S:1][CH3:12])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O:23][CH3:22])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
SC=1C(=C(C(=O)O)C=CC1)C
Name
cesium carbonate
Quantity
690 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2.1 mmol
Type
reactant
Smiles
IC
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
then washed with 5% aqueous lithium chloride, 1N aqueous sodium hydroxide, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)OC)C=CC=C1SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.62 mmol
AMOUNT: MASS 138 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.